4-(1,3-dimethylpyrazol-4-yl)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine
Overview
Description
4-(1,3-dimethylpyrazol-4-yl)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dimethylpyrazol-4-yl)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the pyrazole and pyrimidine rings. This reaction often employs palladium catalysts and boronic acid derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dimethylpyrazol-4-yl)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-(1,3-dimethylpyrazol-4-yl)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-dimethylpyrazol-4-yl)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit kinase enzymes, leading to the disruption of signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Used in similar synthetic applications and as a reagent in cross-coupling reactions.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Shares structural similarities and is used in medicinal chemistry.
4-Amino-1-methylpyrazole: Another pyrazole derivative with applications in organic synthesis.
Uniqueness
4-(1,3-dimethylpyrazol-4-yl)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This structural combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7/c1-11-13(10-22(4)19-11)14-5-6-16-15(18-14)20(2)8-12-7-17-21(3)9-12/h5-7,9-10H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUHSZSTXZZJGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC(=NC=C2)N(C)CC3=CN(N=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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